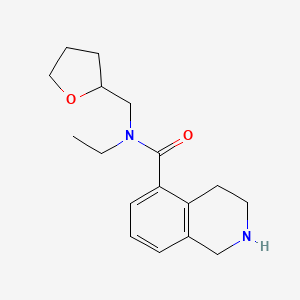
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). ODQ has been widely used as a research tool to investigate the role of sGC and cGMP signaling in various physiological and pathological processes.
Mechanism of Action
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits sGC by binding to the heme group of the enzyme, which is required for its activity. This results in a decrease in cGMP production and downstream signaling. The inhibition of sGC by 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is reversible, and the potency of 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid varies depending on the species and isoform of sGC.
Biochemical and Physiological Effects:
The inhibition of sGC by 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. For example, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to decrease vascular tone, inhibit platelet aggregation, and reduce myocardial contractility. 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been shown to have anti-inflammatory effects and to inhibit tumor cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its high potency and selectivity for sGC. This allows researchers to specifically target the sGC/cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is its potential for off-target effects, particularly at high concentrations. Additionally, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.
Future Directions
There are several future directions for research involving 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One area of interest is the development of more potent and selective sGC inhibitors for use in both basic and clinical research. Another area of interest is the investigation of the role of sGC and cGMP signaling in various disease states, including cardiovascular disease, cancer, and neurological disorders. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid on sGC and cGMP signaling.
Synthesis Methods
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydrofuran-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, followed by oxidation and cyclization steps to yield 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid.
Scientific Research Applications
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used extensively in scientific research to investigate the role of sGC and cGMP signaling in various physiological and pathological processes. For example, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used to study the role of sGC in regulating vascular tone, platelet aggregation, and cardiac function. 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been used to investigate the role of cGMP signaling in neuronal function, inflammation, and cancer.
properties
IUPAC Name |
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(12-4-2-8-21-10-12)17-7-6-13-11(9-17)3-1-5-14(13)16(19)20/h1,3,5,12H,2,4,6-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFRKBZFZYIGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)


![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)




![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)